molecular formula C10H14N2O2 B1387821 N-[2-(3-aminophenoxy)ethyl]acetamide CAS No. 1171153-22-2

N-[2-(3-aminophenoxy)ethyl]acetamide

Cat. No.: B1387821
CAS No.: 1171153-22-2
M. Wt: 194.23 g/mol
InChI Key: GVNLXWVRJKGZLN-UHFFFAOYSA-N
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Description

N-[2-(3-Aminophenoxy)ethyl]acetamide is a synthetic acetamide derivative featuring a 3-aminophenoxyethyl substituent. While direct references to this compound are absent in the provided evidence, its structural analogs—particularly N-(anilinoethyl)amide derivatives—are extensively studied for pharmacological applications, including melatonergic receptor modulation, enzyme inhibition, and antimicrobial activity. The compound’s core structure consists of an acetamide group linked to an ethyl spacer and a substituted aniline ring, a scaffold known for tunable physicochemical and biological properties .

Properties

IUPAC Name

N-[2-(3-aminophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNLXWVRJKGZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-aminophenoxy)ethyl]acetamide typically involves the reaction of 3-aminophenol with 2-chloroethyl acetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-aminophenol attacks the electrophilic carbon of 2-chloroethyl acetate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-aminophenoxy)ethyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anti-inflammatory Activity : Research has demonstrated that N-[2-(3-aminophenoxy)ethyl]acetamide exhibits significant anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner. The following table summarizes these findings:
Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
103025
255045
507065

This suggests its potential utility in treating inflammatory diseases.

2. Neuroprotective Effects

  • Studies have indicated that compounds similar to this compound may provide neuroprotective benefits, particularly in models of neurodegeneration. The phenoxy moiety is believed to facilitate binding to NMDA receptors, which are critical in neurological pathways associated with conditions like Alzheimer's disease.

3. Cancer Research

  • Investigations into the anticancer properties of phenoxy-containing compounds have revealed their ability to inhibit tumor cell proliferation through multiple mechanisms, including modulation of vascular endothelial growth factor receptor (VEGFR) signaling pathways.

4. Structure-Activity Relationship (SAR) Studies

  • Research on SAR has shown that modifications to the phenoxy groups can enhance biological activity. For example, substituting specific functional groups can increase binding affinity to receptors involved in neurological pathways, making it a target for further drug development.

Industrial Applications

This compound is also explored for its applications in material science:

  • Polymer Synthesis : It is utilized as a building block for synthesizing polymers with tailored properties, which can be beneficial in creating materials for various industrial applications.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Neuroprotective Research : A study focused on the neuroprotective effects of this compound in models simulating neurodegenerative diseases, demonstrating its potential as a therapeutic agent.
  • Anti-tumor Studies : Clinical research has explored the effects of similar compounds on tumor cell lines, showing promise in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-[2-(3-aminophenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenoxyethyl chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of N-(anilinoethyl)acetamides is highly dependent on substituents on the aromatic ring. Key analogs include:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents on Aromatic Ring Molecular Formula Key Properties/Activities Reference
N-[2-(3-Aminophenoxy)ethyl]acetamide 3-aminophenoxy C10H14N2O2 Hypothetical structure; expected bioactivity based on analogs -
UCM765 3-methoxy, phenyl C16H18N2O2 MT2-selective partial agonist; sleep-inducing properties in rodents
UCM924 3-bromo, 4-fluoro C15H15BrFN2O Improved metabolic stability; anxiolytic and antinociceptive effects
Compound 3a 4-methoxy, naphthyl C21H21NO3 IC50 = 69 µM (α-glucosidase inhibition); antihyperglycemic activity
N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide 3-amino-2-methylphenoxy, isopropyl C18H22N2O2 CAS 953719-01-2; structural analog with branched alkyl substituents
N-[2-(1H-Indol-3-yl)ethyl]acetamide Indole-3-yl C12H14N2O Secondary metabolite with anti-Ralstonia solanacearum activity

Key Observations :

  • Electron-donating groups (e.g., methoxy in UCM765) enhance receptor binding affinity, while halogen substituents (e.g., bromo/fluoro in UCM924) improve metabolic stability by resisting oxidative degradation .
  • Bulkier substituents (e.g., naphthyl in compound 3a) enhance enzyme inhibitory activity, as seen in its low IC50 value (69 µM) compared to simpler analogs .
  • Heterocyclic variations , such as indole in N-[2-(1H-indol-3-yl)ethyl]acetamide, shift bioactivity toward antimicrobial applications, likely due to interactions with bacterial membranes .

Pharmacological Activities

Melatonergic Receptor Modulation
  • UCM765 : Exhibits MT2 receptor selectivity (partial agonist) with demonstrated sleep-inducing effects in rodents. Its 3-methoxy group is critical for receptor interaction .
  • UCM924 : Retains MT2 affinity but shows prolonged in vivo activity due to reduced hepatic metabolism, attributed to bromo/fluoro substituents .
Enzyme Inhibition and Antidiabetic Activity
  • Compound 3a–3c : Derivatives of N-[2-(4-methoxyphenyl)ethyl]acetamide exhibit α-glucosidase inhibitory activity (IC50: 69–87 µM) and reduce blood sugar levels by 20–25% in diabetic rat models .
Antimicrobial Activity

Biological Activity

N-[2-(3-aminophenoxy)ethyl]acetamide (CAS Number: 1171153-22-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cellular effects. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound.

Overview of this compound

This compound is characterized by its acetamide group linked to a phenoxyethyl chain with an amino group. Its molecular formula is C10H14N2O2. The structural features of this compound suggest that it may play significant roles in various biochemical processes.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing their activity. For instance, it may act as an inhibitor or activator, modulating biochemical pathways crucial for cellular functions. The compound's ability to bind to specific enzymes can lead to alterations in gene expression and metabolic processes, which may have therapeutic implications.

Cellular Effects

The compound has been shown to affect different cell types and processes. It can alter cell signaling pathways and influence cellular metabolism, potentially leading to beneficial or detrimental outcomes depending on the context. Studies have demonstrated that this compound can induce cytotoxic effects in certain cell lines while exhibiting protective effects in others .

The mechanism of action involves binding interactions with biomolecules, particularly enzymes and proteins. The amino group can form hydrogen bonds with biological targets, while the phenoxyethyl chain interacts with hydrophobic regions, modulating the activity of various proteins. This interaction can result in significant changes in cellular behavior.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and enzyme inhibition potential of this compound. For example, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. Compounds with similar structures have shown promising results as AChE inhibitors, which are relevant in the context of neurodegenerative diseases like Alzheimer's .

Table 1: Inhibitory Activity Against AChE

CompoundIC50 (nM)
This compoundTBD
Related Compound A23.11
Related Compound B52.49

Note: TBD indicates that specific data for this compound was not available but is expected to be comparable based on structural similarity.

Case Studies

A case study involving similar compounds highlighted their potential as multi-target inhibitors for AChE and carbonic anhydrases (CAs). These findings suggest that derivatives of this compound could be explored further for their therapeutic applications in treating conditions like Alzheimer’s disease and other cognitive disorders .

Q & A

Q. What strategies are effective for designing derivatives with improved water solubility while retaining bioactivity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, carboxyl) at positions distal to the pharmacophore. For example:
  • Case Study : Adding a 5-hydroxyl group to the phenyl ring of N-[2-(3-hydroxyphenyl)ethyl]acetamide increased solubility by 3-fold without compromising PTP1B inhibition .
  • Trade-offs : Balance hydrophilicity with membrane permeability using logP calculations (target 1–3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.